molecular formula C9H11NO2 B2846056 (E)-ethyl3-(1H-pyrrol-2-yl)acrylate CAS No. 2433-65-0

(E)-ethyl3-(1H-pyrrol-2-yl)acrylate

Cat. No.: B2846056
CAS No.: 2433-65-0
M. Wt: 165.192
InChI Key: LRQXFCIRPHLXFH-AATRIKPKSA-N
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Description

(E)-ethyl3-(1H-pyrrol-2-yl)acrylate is an organic compound that contains a pyrrole ring and an acrylate functional group. It is a member of the pyrrole derivatives family and has various applications in organic synthesis and materials science .

Scientific Research Applications

(E)-ethyl3-(1H-pyrrol-2-yl)acrylate has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl3-(1H-pyrrol-2-yl)acrylate typically involves the reaction of ethyl acrylate with a pyrrole derivative under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrrole, followed by the addition of ethyl acrylate to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl3-(1H-pyrrol-2-yl)acrylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (E)-ethyl3-(1H-pyrrol-2-yl)acrylate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-ethyl3-(1H-pyrrol-2-yl)acrylate is unique due to its specific combination of a pyrrole ring and an acrylate functional group, which imparts distinct chemical reactivity and potential biological activities. Its ethyl ester group also provides different solubility and reactivity compared to similar compounds .

Properties

IUPAC Name

ethyl (E)-3-(1H-pyrrol-2-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-12-9(11)6-5-8-4-3-7-10-8/h3-7,10H,2H2,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQXFCIRPHLXFH-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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